molecular formula C17H16N4O5 B11477143 7-amino-4-oxo-5-(2,3,4-trimethoxyphenyl)-3,5-dihydro-4H-pyrano[2,3-d]pyrimidine-6-carbonitrile

7-amino-4-oxo-5-(2,3,4-trimethoxyphenyl)-3,5-dihydro-4H-pyrano[2,3-d]pyrimidine-6-carbonitrile

Cat. No.: B11477143
M. Wt: 356.33 g/mol
InChI Key: MLDOIQWKJUZJMD-UHFFFAOYSA-N
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Description

7-Amino-4-oxo-5-(2,3,4-trimethoxyphenyl)-3H,4H,5H-pyrano[2,3-d]pyrimidine-6-carbonitrile is a complex organic compound that belongs to the class of pyrano[2,3-d]pyrimidines. This compound is characterized by the presence of a trimethoxyphenyl group, which is known for its versatile pharmacophore properties, contributing to the compound’s biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-amino-4-oxo-5-(2,3,4-trimethoxyphenyl)-3H,4H,5H-pyrano[2,3-d]pyrimidine-6-carbonitrile typically involves the reaction of thiobarbituric acid derivatives with arylmethylene malononitriles in the presence of a base. This reaction proceeds through a Michael addition followed by heterocyclization . The reaction conditions often include boiling ethanol as the solvent and catalytic amounts of a base such as sodium carbonate or sodium hydroxide .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-Amino-4-oxo-5-(2,3,4-trimethoxyphenyl)-3H,4H,5H-pyrano[2,3-d]pyrimidine-6-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

7-Amino-4-oxo-5-(2,3,4-trimethoxyphenyl)-3H,4H,5H-pyrano[2,3-d]pyrimidine-6-carbonitrile has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Amino-4-oxo-5-(2,3,4-trimethoxyphenyl)-3H,4H,5H-pyrano[2,3-d]pyrimidine-6-carbonitrile is unique due to its specific structural features, such as the trimethoxyphenyl group and the pyrano[2,3-d]pyrimidine core. These features contribute to its distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C17H16N4O5

Molecular Weight

356.33 g/mol

IUPAC Name

7-amino-4-oxo-5-(2,3,4-trimethoxyphenyl)-3,5-dihydropyrano[2,3-d]pyrimidine-6-carbonitrile

InChI

InChI=1S/C17H16N4O5/c1-23-10-5-4-8(13(24-2)14(10)25-3)11-9(6-18)15(19)26-17-12(11)16(22)20-7-21-17/h4-5,7,11H,19H2,1-3H3,(H,20,21,22)

InChI Key

MLDOIQWKJUZJMD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)C2C(=C(OC3=C2C(=O)NC=N3)N)C#N)OC)OC

Origin of Product

United States

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